molecular formula C10H16N6O B12919111 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, (R)- CAS No. 131652-74-9

9H-Purine-9-butanol, 6-amino-b-(methylamino)-, (R)-

Cat. No.: B12919111
CAS No.: 131652-74-9
M. Wt: 236.27 g/mol
InChI Key: CUMMDWUZFNELQH-SSDOTTSWSA-N
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Description

Table 1: Key Identifiers and Structural Data

Property Value Source
CAS Registry Number 131652-74-9
Molecular Formula C10H16N6O
Molecular Weight 236.27 g/mol
IUPAC Name (2R)-4-(6-aminopurin-9-yl)-2-(methylamino)butan-1-ol
Stereochemistry R-configuration at C2

Properties

CAS No.

131652-74-9

Molecular Formula

C10H16N6O

Molecular Weight

236.27 g/mol

IUPAC Name

(2R)-4-(6-aminopurin-9-yl)-2-(methylamino)butan-1-ol

InChI

InChI=1S/C10H16N6O/c1-12-7(4-17)2-3-16-6-15-8-9(11)13-5-14-10(8)16/h5-7,12,17H,2-4H2,1H3,(H2,11,13,14)/t7-/m1/s1

InChI Key

CUMMDWUZFNELQH-SSDOTTSWSA-N

Isomeric SMILES

CN[C@H](CCN1C=NC2=C(N=CN=C21)N)CO

Canonical SMILES

CNC(CCN1C=NC2=C(N=CN=C21)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- typically involves the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Attachment of the Butanol Side Chain: The butanol side chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by the butanol moiety.

    Introduction of Amino and Methylamino Groups: The amino and methylamino groups are added through reductive amination reactions, using reagents such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the butanol side chain can undergo oxidation to form a carbonyl group.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The purine ring can undergo various substitution reactions, particularly at the amino and hydroxyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles like amines and alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Unfortunately, the search results provided do not contain specific information regarding the applications, data tables, or case studies for the compound "9H-Purine-9-butanol, 6-amino-b-(methylamino)-, (R)-". However, the search results do provide some context related to purine derivatives and related chemical compounds.

Here's what can be gathered from the search results:

9H-Purine-2,6-diamine derivatives: These compounds are related to the treatment of proliferative diseases . The patent discusses their use in treating tumors and cancers with low levels of topoisomerase II, including carcinomas of the brain, kidney, liver, and other organs .

6′-fluorinated aristeromycins: These are designed as dual-target antiviral compounds that inhibit viral RNA-dependent RNA polymerase (RdRp) and host cell S-adenosyl-l-homocysteine (SAH) hydrolase, which indirectly targets the capping of viral RNA .

Nuclear magnetic resonance contrast agents: Paramagnetic lanthanide hexaazamacrocyclic molecules can be used as contrast agents in magnetic resonance imaging for medical diagnosis, treatment, and research .

Related chemical compounds:

  • Amino butanol: This compound can be found at Merck for scientific research .
  • AM-9 gelling agent: This is a gelling agent that, after the addition of a catalyst, gels in a predetermined period of time . The gel formed is insoluble in water, organic solvents, and alkalis .

Additional information:

  • Academic writing and research are supported by critical thinking .

Mechanism of Action

The mechanism of action of 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- involves its interaction with various molecular targets. The purine ring can bind to nucleotide receptors, influencing cellular signaling pathways. The amino and methylamino groups can form hydrogen bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related purine derivatives highlights key differences in substituents, stereochemistry, and biological activity. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Key Differences from Target Compound Biological/Physicochemical Implications References
Adenine (6-Aminopurine) - 6-amino group
- No substituents at 9-position
Lacks 9-butanol and β-methylamino groups Lower lipophilicity; limited membrane permeability
9-Phenyl-9H-purin-6-amine - 9-phenyl group
- 6-amino group
Aromatic phenyl vs. aliphatic butanol at 9-position Enhanced hydrophobic interactions; potential for DNA intercalation
9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl - 9-ethanol chain
- β-hexyl and α-methyl substituents
Shorter ethanol chain; additional alkyl groups Increased lipophilicity; potential for altered receptor binding
9-(2-Deoxyribosyl)adenine (2'-Deoxyadenosine) - 9-(2-deoxyribose)
- 6-amino group
Sugar moiety vs. butanol chain Polar sugar enhances solubility but reduces cell permeability
N-Benzyl-9-alkyl-2-chloro-9H-purin-6-amines - 2-chloro substituent
- Benzylamine at 9-position
Electrophilic chloro group; aromatic benzyl vs. butanol Increased reactivity for cross-coupling; potential cytotoxicity

Key Research Findings

Substituent Position and Size: The β-methylamino group in the target compound may enhance hydrogen bonding compared to primary amines (e.g., adenine), as seen in pyridine derivatives where methylamino groups improved binding to kinases . The (R) -configuration at the β-carbon could optimize steric interactions with chiral biological targets, similar to enantioselective effects observed in purine nucleosides .

9-Substituent Effects: The butanol chain at the 9-position mimics the aliphatic flexibility of 9-alkylpurines (e.g., 9-ethyl derivatives) but offers a balance between hydrophobicity and solubility. This contrasts with 9-phenyl analogs, which exhibit strong aromatic stacking but reduced solubility .

Synthetic Accessibility: The compound may be synthesized via methods analogous to N-Benzyl-9-alkylpurines (), substituting benzylamine with a butanol-derived nucleophile. Alternatively, Skraup-like reactions () could be adapted for purine functionalization .

The butanol chain may enhance cell penetration compared to polar nucleosides, as seen in 9-alkylpurine prodrugs .

Biological Activity

9H-Purine-9-butanol, 6-amino-b-(methylamino)-, (R)- is a purine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological effects, and research findings related to this compound, supported by diverse sources and case studies.

Chemical Structure and Synthesis

The compound is characterized by a purine base with a butanol side chain and amino groups that enhance its biological activity. Synthesis methods typically involve one-pot reactions under controlled conditions to optimize yield while adhering to green chemistry principles. For instance, various acidic catalysts and solvents have been tested to improve the efficiency of the synthesis process, achieving yields up to 79% under specific conditions .

Anti-inflammatory Properties

Research indicates that 9H-Purine-9-butanol exhibits significant anti-inflammatory effects. A study demonstrated that this compound inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, with an IC50 value of 6.4 μM compared to 26.4 μM for resveratrol . The mechanism involves disruption of the TLR4–MyD88 interaction, leading to the suppression of the NF-κB signaling pathway, which is crucial in regulating inflammatory responses .

Table 1: Comparison of Anti-inflammatory Activity

CompoundIC50 (μM)Mechanism of Action
9H-Purine-9-butanol6.4Inhibition of TLR4–MyD88/NF-κB pathway
Resveratrol26.4Antioxidant properties

Cytotoxic Effects

In addition to its anti-inflammatory properties, this purine derivative has shown cytotoxic effects against various cancer cell lines. In vitro studies have evaluated its efficacy on H1975, HL-60, HCT116, and HeLa cells using a colorimetric assay to determine IC50 values. Notably, some derivatives exhibited IC50 values lower than 12.9 μM against HCT116 cells, indicating potent anticancer activity .

Table 2: Cytotoxicity Data

Cell LineCompoundIC50 (μM)Effect
H19759H-Purine-9-butanol<12.9Induces apoptosis
HCT1169H-Purine-9-butanol<12.9Induces apoptosis
HeLa9H-Purine-9-butanol>20Moderate resistance

Case Studies

  • Inflammation Model : In vivo studies using LPS-induced inflammation models confirmed that 9H-Purine-9-butanol significantly reduced inflammatory markers such as IL-6 and TNF-α, supporting its potential as a therapeutic agent for inflammatory diseases .
  • Cancer Treatment : A study on the cytotoxicity of various purine derivatives indicated that those with structural modifications similar to 9H-Purine-9-butanol showed enhanced activity against cancer cell lines, suggesting that further optimization could lead to more effective anticancer agents .

Q & A

[Basic] What are the established synthetic routes for (R)-9H-Purine-9-butanol, 6-amino-β-(methylamino)-, and how are intermediates purified?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acid derivatives (e.g., p-phenoxyphenylboric acid) and purine precursors. For example, intermediates are formed by reacting 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene under reflux . Purification involves column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane mixtures. TLC (Rf values) and HPLC (≥98% purity) are used to confirm intermediate purity .

[Basic] What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for structural elucidation, particularly to confirm stereochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and elemental composition, with discrepancies ≤2 ppm indicating purity. For example, HRMS (ESI) for purine derivatives shows calculated vs. observed m/z values (e.g., 595.16 for C₃₀H₃₅ClN₆O₃S) . Infrared spectroscopy (IR) and UV-Vis may supplement analysis for functional groups like amines or conjugated systems .

[Advanced] How can researchers address low yields in cross-coupling steps during synthesis?

Optimize catalyst loading (e.g., 0.05–0.1 mmol Pd(PPh₃)₄) and reaction time (12–24 hours). Solvent systems like toluene or THF improve boronic acid reactivity. Pre-activating boronic acids with pinacol ester protection enhances stability. Monitor reaction progress via TLC (e.g., Rf 0.68 in methanol/dichloromethane/aqueous ammonia) and troubleshoot by varying base strength (K₂CO₃ vs. Cs₂CO₃) . Contamination by palladium residues can reduce yields; use scavengers like silica-bound thiourea during purification .

[Advanced] What strategies ensure stereochemical integrity of the (R)-configuration during synthesis?

Chiral auxiliaries or enantioselective catalysis (e.g., chiral Pd complexes) direct stereochemistry. For example, using (3R)-piperidin-3-yl intermediates in nucleophilic substitutions retains configuration . Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) resolves enantiomers, while optical rotation measurements ([α]D) confirm enantiopurity. X-ray crystallography provides definitive stereochemical assignment for crystalline derivatives .

[Basic] What are the solubility properties and recommended storage conditions for this compound?

The compound exhibits limited aqueous solubility (3–4.9 mg/mL in water) but is highly soluble in DMSO (16.67–53 mg/mL). For long-term storage, lyophilize and store at -20°C (stable for 3 years) or -80°C (6 months in solution). Avoid repeated freeze-thaw cycles; aliquot solutions into single-use vials . Formulations for in vivo studies use co-solvents like PEG-400 or cyclodextrins to enhance bioavailability .

[Advanced] How should researchers reconcile conflicting ionization energy data from different analytical methods?

Gas-phase ionization energy (IE) discrepancies arise from vertical (sudden electron removal) vs. adiabatic (relaxed ion) measurements. For example, NIST reports IE values of 9.7 eV (electron ionization) and 9.52 eV (photoelectron spectroscopy) for purine derivatives, with differences attributed to molecular relaxation post-ionization . Validate using hybrid methods like DFT calculations (B3LYP/6-311++G**) to model ionization pathways and compare with experimental data .

[Basic] What common impurities arise during synthesis, and how are they identified?

Dehalogenation byproducts (e.g., des-chloro purines) and regioisomers are common. Detect via HPLC-MS using C18 columns (acetonitrile/water gradients) or TLC (silica gel, UV visualization). For example, impurity profiling of 6-chloro intermediates reveals residual starting materials (Rf 0.3–0.5) . HRMS isotopic patterns distinguish chlorine-containing impurities (e.g., M+2 peaks for Cl) .

[Advanced] What in vitro assays are suitable for evaluating the biological activity of this compound?

Kinase inhibition assays (e.g., IC₅₀ determination) using fluorescence polarization or radiometric methods are standard. For adenosine receptor targeting, cAMP accumulation assays in HEK293 cells transfected with receptor subtypes (A₁, A₂ₐ) quantify antagonist activity . Cell viability assays (MTT or resazurin) assess cytotoxicity, with EC₅₀ values calculated using nonlinear regression (GraphPad Prism®). Include positive controls (e.g., staurosporine for kinases) and validate with triplicate experiments .

[Basic] How is the compound’s stability under varying pH conditions assessed?

Conduct accelerated stability studies in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC-UV at 254 nm over 24–72 hours. For example, purine derivatives degrade rapidly under alkaline conditions (pH >10) via hydrolysis of the glycosidic bond . LC-MS identifies degradation products (e.g., free purine bases or oxidized side chains) .

[Advanced] What computational methods support structure-activity relationship (SAR) studies for this compound?

Molecular docking (AutoDock Vina) predicts binding poses to targets like kinase ATP-binding pockets. QSAR models using Hammett constants or logP values correlate substituent effects with activity . MD simulations (AMBER or GROMACS) assess conformational stability in aqueous vs. lipid environments. Validate predictions with mutational studies (e.g., alanine scanning of binding residues) .

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